molecular formula C24H28N4O3 B520084 (1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide

(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide

Cat. No. B520084
M. Wt: 420.5 g/mol
InChI Key: ZJIQEAXGKFPTII-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD4996 is a potent and highly selective cathepsin K inhibitor for the treatment of osteoarthritis.

Scientific Research Applications

Conformational Analysis

In the study of structurally related compounds, the conformational properties of analogs with a cyclohexanone skeleton have been explored. These compounds demonstrate a distinct chair conformation, influenced by the arrangement of substituents like the carboxylic acid and methyl ester groups (Buñuel et al., 1996). Such conformational studies are crucial for understanding the structural properties that impact the biological activity of related compounds.

Binding Affinities and Stereochemistry

The relationship between stereochemistry and binding affinities to muscarinic receptors has been investigated in compounds with similar structures. These studies reveal the significance of chirality in determining the biological activity of molecules (Bugno et al., 1997). Understanding this relationship is vital for the design of more effective therapeutic agents.

Novel Synthesis Methods

Research has been conducted on innovative synthesis methods for compounds with similar structures, such as pyrido[4,3-b]indoles. These methods have implications for the efficient production of structurally related compounds, potentially enhancing their availability for further research and development (Smirnova et al., 2008).

Cycloaddition Reactions

Studies on cycloaddition reactions involving indoles, like the compounds structurally related to the one , provide insights into chemical reactivity and potential applications in creating diverse molecular architectures (Chrétien et al., 2003). This research is crucial for developing novel compounds with potential therapeutic applications.

Palladium-Catalyzed Reactions

Investigations into palladium-catalyzed reactions have been conducted to synthesize heterocyclic derivatives, which could be related to the target compound. These studies contribute to the understanding of catalytic processes in organic synthesis, potentially leading to more efficient production methods for similar compounds (Bacchi et al., 2005).

properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4O3/c1-31-20-8-4-7-15-18-13-28(12-9-19(18)26-21(15)20)23(30)17-6-3-2-5-16(17)22(29)27-24(14-25)10-11-24/h4,7-8,16-17,26H,2-3,5-6,9-13H2,1H3,(H,27,29)/t16-,17-/m1/s1

InChI Key

ZJIQEAXGKFPTII-IAGOWNOFSA-N

Isomeric SMILES

COC1=CC=CC2=C1NC3=C2CN(CC3)C(=O)[C@@H]4CCCC[C@H]4C(=O)NC5(CC5)C#N

SMILES

O=C([C@H]1[C@H](C(N(C2)CCC(N3)=C2C4=C3C(OC)=CC=C4)=O)CCCC1)NC5(C#N)CC5

Canonical SMILES

COC1=CC=CC2=C1NC3=C2CN(CC3)C(=O)C4CCCCC4C(=O)NC5(CC5)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-4996;  AZD 4996;  AZD4996

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide
Reactant of Route 3
(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide
Reactant of Route 5
(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide
Reactant of Route 6
(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide

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